molecular formula C8H16IN B14004857 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide CAS No. 4492-29-9

2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide

Cat. No.: B14004857
CAS No.: 4492-29-9
M. Wt: 253.12 g/mol
InChI Key: ZPXPZHIRPURGPM-UHFFFAOYSA-M
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Description

2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide typically involves the quaternization of 2,2-Dimethyl-2-azabicyclo(2.2.1)heptane with an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale quaternization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Substitution Products: The major products of nucleophilic substitution reactions are typically the corresponding quaternary ammonium salts with different anions.

    Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with cell membranes.

    Industry: It is used in the production of various chemical products, including surfactants and disinfectants.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazabicyclo(2.2.1)heptane: This compound has a similar bicyclic structure but differs in its nitrogen positioning and functional groups.

    2,2-Dimethyl-2-azabicyclo(2.2.1)heptane: The non-quaternized form of the compound, which lacks the iodide ion.

Uniqueness

2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a phase transfer catalyst and its potential antimicrobial properties set it apart from similar compounds.

Properties

CAS No.

4492-29-9

Molecular Formula

C8H16IN

Molecular Weight

253.12 g/mol

IUPAC Name

2,2-dimethyl-2-azoniabicyclo[2.2.1]heptane;iodide

InChI

InChI=1S/C8H16N.HI/c1-9(2)6-7-3-4-8(9)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

ZPXPZHIRPURGPM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC2CCC1C2)C.[I-]

Origin of Product

United States

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